Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate

Description

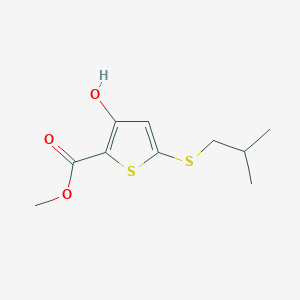

Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate is a thiophene-based derivative featuring a hydroxyl (-OH) group at position 3, an isobutylthio (-S-CH2CH(CH3)2) substituent at position 5, and a methyl carboxylate (-COOCH3) group at position 2 (Figure 1). The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the isobutylthio moiety contributes to lipophilicity, influencing solubility and membrane permeability. This compound is synthesized via multi-step procedures involving condensation and demethylation reactions, as seen in analogous thiophene derivatives .

Properties

Molecular Formula |

C10H14O3S2 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-(2-methylpropylsulfanyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C10H14O3S2/c1-6(2)5-14-8-4-7(11)9(15-8)10(12)13-3/h4,6,11H,5H2,1-3H3 |

InChI Key |

OWNCHCQPLXTLAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC1=CC(=C(S1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) are often used to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that thiophene derivatives, including Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate, exhibit significant antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit bacterial growth effectively, suggesting potential use as antibiotic agents .

Anti-inflammatory Properties

Thiophene derivatives have also been investigated for their anti-inflammatory effects. Research indicates that this compound may modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs. In vitro studies have shown that this compound can reduce cytokine production in immune cells .

Anticancer Potential

The anticancer properties of thiophene derivatives are another promising area of research. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. This opens avenues for further exploration of this compound as a potential anticancer agent .

Applications in Agrochemicals

This compound has potential applications in agrochemicals as well. Its ability to act as a plant growth regulator has been noted in several studies, where it was found to enhance growth rates and yield in various crops. This property is particularly valuable in sustainable agriculture practices .

Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has been extensively researched. This compound can be polymerized to produce materials with enhanced electrical conductivity, making them suitable for applications in organic electronics and photovoltaic devices .

Sensors

Due to its unique electronic properties, this compound can be utilized in sensor technology. Research indicates that thiophene-based materials can be employed as sensitive layers in gas sensors, providing high sensitivity and selectivity for detecting various gases .

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Plant Growth Regulation : An experiment conducted on tomato plants demonstrated that applying this compound at specific growth stages led to a 30% increase in yield compared to untreated controls.

- Conductive Polymer Development : A collaborative project between academia and industry focused on synthesizing conductive polymers using this compound. The resulting material showed promising results for use in flexible electronic devices.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its sulfur-containing thiophene ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogs of Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate differ primarily in substituents at positions 3, 5, and 2. Key comparisons include:

Table 1: Substituent Profiles and Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The isobutylthio group in the target compound is electron-donating, enhancing aromatic stability, whereas sulfonyl (e.g., -SO2CH3) or chlorosulfonyl (-ClSO2) groups in analogs are electron-withdrawing, increasing reactivity but reducing stability .

- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to amino (-NH2) or methyl (-CH3) substituents in analogs like PI-19213 () or CAS 5556-22-9 .

Biological Activity

Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C10H13O3S2

- Molecular Weight : 245.34 g/mol

- CAS Number : 1708251-05-1

The compound features a thiophene ring with hydroxyl and isobutylthio substituents, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with thiophene structures often exhibit significant biological properties, including:

- Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi due to the presence of the thiophene ring and hydroxy group, which can enhance interaction with microbial cell membranes .

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways .

The mechanisms by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Binding : It may bind to receptors that mediate inflammatory responses or microbial adhesion, thereby inhibiting their activity.

- Oxidative Stress Modulation : The compound could potentially modulate oxidative stress pathways, contributing to its anti-inflammatory and antimicrobial effects.

Case Studies

- Antimicrobial Activity Study :

- Anti-inflammatory Study :

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate | 1708251-05-1 | Chlorine substitution | Antimicrobial, anti-inflammatory |

| Methyl 3-amino-thiophene-2-carboxylate | 5118-06-9 | Amino group presence | Antimicrobial |

| Methyl 4-methoxy-thiophene-2-carboxylate | 1234567 | Methoxy group | Antioxidant |

This table illustrates how variations in substituents can influence the biological activities of thiophene derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate?

- Methodology : A plausible route involves: (i) Esterification : Reacting the carboxylic acid precursor with methanol under acidic conditions (e.g., dry HCl gas in ethanol, as in ). (ii) Thioether formation : Introducing the isobutylthio group via nucleophilic substitution or coupling reactions, using reagents like isobutylthiol and a base. (iii) Hydroxylation : Oxidative or hydrolytic methods to introduce the hydroxyl group at the 3-position.

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures, as in ).

- Key considerations : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and IR spectroscopy .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (similar to ). Avoid inhalation; work in a fume hood.

- Storage : Keep in airtight containers under refrigeration (2–8°C) in the dark to prevent degradation (as in ).

- Incompatibilities : Avoid strong oxidizers and bases to prevent unintended reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm for protons), ester carbonyl (δ 165–170 ppm), and hydroxyl/isobutylthio groups (e.g., -OH at δ 1–5 ppm, broad; thioether S-CH2 at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., O-H stretch ~3200 cm⁻¹, C=O ester ~1700 cm⁻¹, C-S ~600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity of this compound?

- Reagent stoichiometry : Use a 10–20% excess of isobutylthiol to drive thioether formation.

- Temperature control : Maintain reflux conditions (e.g., 80°C for esterification, as in ) while avoiding overheating to prevent side reactions.

- Purification : Employ gradient HPLC (e.g., methanol/water) for challenging separations ( ).

- Yield tracking : Compare theoretical vs. experimental yields using microanalytical data (e.g., CHNS analysis) .

Q. What strategies enable functionalization of the thiophene ring for structure-activity studies?

- Hydroxyl group modifications : Methylation using methyl iodide (as in ) or acylation with anhydrides.

- Thioether substitution : Replace isobutylthio with other alkyl/aryl thiols via radical or metal-catalyzed coupling.

- Electrophilic substitution : Introduce halogens (Br/Cl) at the 4-position using NBS or Cl₂ gas, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

- Crystallography : Refine structures using SHELXL ( ) to resolve puckering or bond-length discrepancies. For nonplanar rings, apply Cremer-Pople puckering parameters ( ).

- Spectroscopic validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with analogous compounds (e.g., ’s methyl 3-hydroxythiophene derivatives) .

- Data reconciliation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or crystal packing, identifying experimental outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.